Cas no 1421443-99-3 (N-2-(1H-imidazol-1-yl)pyrimidin-5-yl-2-(phenylformamido)acetamide)

N-2-(1H-imidazol-1-yl)pyrimidin-5-yl-2-(phenylformamido)acetamide structure
1421443-99-3 structure
商品名:N-2-(1H-imidazol-1-yl)pyrimidin-5-yl-2-(phenylformamido)acetamide
CAS番号:1421443-99-3
MF:C16H14N6O2
メガワット:322.321362018585
CID:6404547
PubChem ID:71789874

N-2-(1H-imidazol-1-yl)pyrimidin-5-yl-2-(phenylformamido)acetamide 化学的及び物理的性質

名前と識別子

    • N-2-(1H-imidazol-1-yl)pyrimidin-5-yl-2-(phenylformamido)acetamide
    • N-[2-[(2-imidazol-1-ylpyrimidin-5-yl)amino]-2-oxoethyl]benzamide
    • F6221-0081
    • AKOS024539710
    • N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]-2-(phenylformamido)acetamide
    • N-(2-((2-(1H-imidazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide
    • 1421443-99-3
    • インチ: 1S/C16H14N6O2/c23-14(10-18-15(24)12-4-2-1-3-5-12)21-13-8-19-16(20-9-13)22-7-6-17-11-22/h1-9,11H,10H2,(H,18,24)(H,21,23)
    • InChIKey: SZSKQUCLKCCFOJ-UHFFFAOYSA-N
    • ほほえんだ: C(NCC(NC1=CN=C(N2C=NC=C2)N=C1)=O)(=O)C1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 322.11782371g/mol
  • どういたいしつりょう: 322.11782371g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 432
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 102Ų

N-2-(1H-imidazol-1-yl)pyrimidin-5-yl-2-(phenylformamido)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6221-0081-5μmol
N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]-2-(phenylformamido)acetamide
1421443-99-3
5μmol
$63.0 2023-09-09
Life Chemicals
F6221-0081-50mg
N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]-2-(phenylformamido)acetamide
1421443-99-3
50mg
$160.0 2023-09-09
Life Chemicals
F6221-0081-10mg
N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]-2-(phenylformamido)acetamide
1421443-99-3
10mg
$79.0 2023-09-09
Life Chemicals
F6221-0081-15mg
N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]-2-(phenylformamido)acetamide
1421443-99-3
15mg
$89.0 2023-09-09
Life Chemicals
F6221-0081-2mg
N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]-2-(phenylformamido)acetamide
1421443-99-3
2mg
$59.0 2023-09-09
Life Chemicals
F6221-0081-25mg
N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]-2-(phenylformamido)acetamide
1421443-99-3
25mg
$109.0 2023-09-09
Life Chemicals
F6221-0081-75mg
N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]-2-(phenylformamido)acetamide
1421443-99-3
75mg
$208.0 2023-09-09
Life Chemicals
F6221-0081-3mg
N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]-2-(phenylformamido)acetamide
1421443-99-3
3mg
$63.0 2023-09-09
Life Chemicals
F6221-0081-20μmol
N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]-2-(phenylformamido)acetamide
1421443-99-3
20μmol
$79.0 2023-09-09
Life Chemicals
F6221-0081-4mg
N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]-2-(phenylformamido)acetamide
1421443-99-3
4mg
$66.0 2023-09-09

N-2-(1H-imidazol-1-yl)pyrimidin-5-yl-2-(phenylformamido)acetamide 関連文献

N-2-(1H-imidazol-1-yl)pyrimidin-5-yl-2-(phenylformamido)acetamideに関する追加情報

N-2-(1H-imidazol-1-yl)pyrimidin-5-yl-2-(phenylformamido)acetamide: A Comprehensive Overview

The compound with CAS No. 1421443-99-3, known as N-2-(1H-imidazol-1-yl)pyrimidin-5-yl-2-(phenylformamido)acetamide, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a pyrimidine ring, an imidazole moiety, and a phenylformamido group. These structural elements contribute to its potential biological activity and make it a promising candidate for various therapeutic applications.

Recent studies have highlighted the pyrimidine ring as a key structural component in many bioactive compounds. Pyrimidine derivatives are known for their ability to interact with various biological targets, such as kinases and nucleic acids, making them valuable in drug discovery efforts. The imidazole moiety further enhances the compound's potential by introducing hydrogen bonding capabilities and aromaticity, which are essential for molecular recognition and binding affinity.

The phenylformamido group in this compound adds another layer of complexity to its structure. This group is known to improve lipophilicity, which is crucial for drug absorption and bioavailability. Additionally, the amide bond within this group contributes to the compound's stability and ability to form intermolecular interactions with biological targets.

Recent research has focused on the synthesis and characterization of this compound. Advanced synthetic techniques, such as multi-component reactions and microwave-assisted synthesis, have been employed to streamline its production. These methods not only improve yield but also ensure the purity of the final product, which is critical for subsequent biological testing.

Biological evaluations of N-2-(1H-imidazol-1-yl)pyrimidin-5-yl-2-(phenylformamido)acetamide have revealed promising results in vitro. The compound has shown selective inhibitory activity against certain enzymes associated with diseases such as cancer and inflammation. For instance, studies have demonstrated its ability to inhibit key oncogenic kinases, suggesting its potential as an anti-cancer agent.

In addition to its enzymatic activity, this compound has also been investigated for its effects on cellular signaling pathways. Preclinical data indicate that it modulates pathways involved in cell proliferation and apoptosis, further supporting its therapeutic potential.

The development of this compound has also been influenced by computational modeling techniques. Molecular docking studies have provided insights into its binding modes with target proteins, guiding further optimization efforts. These studies highlight the importance of the imidazole moiety and phenylformamido group in achieving high binding affinity.

Despite these advancements, challenges remain in translating this compound into clinical use. Issues such as pharmacokinetics optimization and toxicity profile assessment need to be addressed before it can be considered for human trials.

In conclusion, N-2-(1H-imidazol-1-yl)pyrimidin-5-yl-2-(phenylformamido)acetamide represents a significant advancement in medicinal chemistry. Its unique structure, combined with recent research findings, positions it as a promising candidate for future therapeutic interventions.

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